![molecular formula C11H12N2O B2844200 4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile CAS No. 536742-59-3](/img/structure/B2844200.png)
4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile
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Overview
Description
“4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” is a chemical compound with the CAS Number: 536742-59-3 . It has a molecular weight of 188.23 . The IUPAC name for this compound is 4-(3-hydroxy-1-pyrrolidinyl)benzonitrile . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile”, has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” is represented by the InChI code: 1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2 . This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” are not available in the search results, it’s worth noting that pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
“4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” is a powder at room temperature . It has a melting point of 164-165 degrees Celsius .Scientific Research Applications
Chemical Research
“4-(3-Hydroxypyrrolidin-1-yl)benzonitrile” is a chemical compound that can be used in various chemical research . Its unique structure and properties make it a valuable substance for experimental purposes .
Drug Discovery
The compound belongs to the class of pyrrolidines, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles used widely in drug discovery .
Biological Activity Modulation
The pyrrolidine ring and its derivatives, including “4-(3-Hydroxypyrrolidin-1-yl)benzonitrile”, can influence biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Inhibitors of Lysine Specific Demethylase 1
There is evidence that “4-(3-Hydroxypyrrolidin-1-yl)benzonitrile” derivatives can act as inhibitors of lysine specific demethylase 1 . This enzyme plays a key role in gene expression, and its inhibitors are of interest in the development of new therapeutic agents .
Pharmacophore Exploration
The compound’s sp3-hybridization allows efficient exploration of the pharmacophore space . This makes it a useful tool in the design of new drugs .
Stereochemistry Studies
The compound’s structure contributes to the stereochemistry of the molecule . This makes it a valuable tool in stereochemistry studies, which are crucial in drug design .
Safety and Hazards
Future Directions
The future directions for “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” and other pyrrolidine derivatives could involve further exploration of their pharmacological properties. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is great interest in this saturated scaffold due to its potential to efficiently explore the pharmacophore space .
properties
IUPAC Name |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFAROACVPFOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypyrrolidin-1-yl)benzonitrile |
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